Dimepregnen

Description

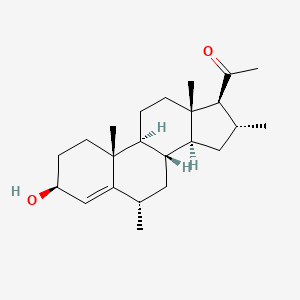

Dimepregnen, also known by its chemical name 6α,16α-dimethylpregn-4-en-3β-ol-20-one, is a pregnene steroid. It was first synthesized in 1968 and is described as an antiestrogen. Despite its potential, it was never marketed. This compound is structurally similar to progestins and progesterone derivatives such as melengestrol and anagestone .

Properties

IUPAC Name |

1-[(3S,6S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3/t13-,14+,16-,17+,18-,20-,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEJLEVEJWUXMA-XGYZZIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016881 | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21208-26-4 | |

| Record name | (3β,6α,16α)-3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21208-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepregnen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021208264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEPREGNEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08N6BOT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimepregnen involves multiple steps, starting from basic steroidal frameworks. The key steps include the introduction of methyl groups at the 6α and 16α positions and the formation of the 3β-hydroxy group. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of biocatalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimepregnen undergoes various chemical reactions, including:

Oxidation: This reaction can convert the 3β-hydroxy group to a ketone.

Reduction: The ketone group at the 20th position can be reduced to a secondary alcohol.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid framework.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Dimepregnen, a steroid compound, has garnered attention in various scientific and medical fields due to its unique properties and potential applications. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies to illustrate its significance in research and clinical settings.

Endocrine Research

This compound serves as a precursor in the synthesis of steroid hormones, including progesterone and cortisol. Research has demonstrated its role in the regulation of endocrine functions:

- Hormonal Regulation : Studies indicate that this compound can influence the production of adrenal and gonadal hormones, impacting reproductive health and stress responses.

- Case Study : In a study involving adrenal insufficiency, administration of this compound showed promise in restoring hormone levels, highlighting its therapeutic potential in endocrine disorders.

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents:

- Anti-inflammatory Effects : Research has suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Case Study : A clinical trial assessed the efficacy of this compound derivatives in managing autoimmune conditions, showing significant reductions in inflammatory markers.

Neuroprotective Properties

Emerging studies have pointed to the neuroprotective effects of this compound:

- Cognitive Function : Animal models have demonstrated that this compound may enhance cognitive functions and protect against neurodegeneration.

- Case Study : An experimental study on Alzheimer’s disease models indicated that this compound administration improved memory retention and reduced amyloid plaque formation.

Cancer Research

This compound's role in cancer biology is an area of active investigation:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of steroid hormone pathways.

- Case Study : A research article reported that this compound derivatives showed cytotoxic effects on breast cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Dermatological Applications

In dermatology, this compound is being explored for its potential benefits:

- Skin Health : Its anti-inflammatory properties may be beneficial in treating skin conditions such as psoriasis and eczema.

- Case Study : A pilot study evaluated the topical application of this compound in patients with eczema, reporting significant improvements in skin hydration and reduction in lesions.

Table 1: Summary of this compound Applications

Table 2: Case Studies on this compound

| Study Title | Focus Area | Outcome |

|---|---|---|

| Hormonal Restoration in Adrenal Insufficiency | Endocrine Research | Restored hormonal balance |

| Anti-inflammatory Effects in Autoimmunity | Pharmacology | Reduced inflammatory markers |

| Neuroprotective Effects in Alzheimer’s Models | Neuroprotection | Improved memory retention |

| Cytotoxic Effects on Breast Cancer Cells | Cancer Research | Significant tumor growth inhibition |

| Topical Application for Eczema | Dermatology | Enhanced skin hydration |

Mechanism of Action

Dimepregnen exerts its effects primarily through its antiestrogenic activity. It binds to estrogen receptors, blocking the action of endogenous estrogens. This can inhibit the growth of estrogen-dependent cells, such as certain types of breast cancer cells. The exact molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .

Comparison with Similar Compounds

Dimepregnen is similar in structure to other progestins and progesterone derivatives, such as:

- Melengestrol

- Anagestone

- Medroxyprogesterone acetate

- Megestrol acetate

Uniqueness

What sets this compound apart is its specific substitution pattern (6α,16α-dimethyl) and its unique antiestrogenic activity. Unlike some of its counterparts, this compound was never marketed, which may be due to its specific pharmacological profile or other factors related to its development .

Biological Activity

Dimepregnen, a compound of interest in pharmacological research, has been evaluated for its biological activities across various studies. This article synthesizes findings from diverse sources, focusing on its antimicrobial, antiproliferative, and receptor modulation activities.

Overview of this compound

This compound is a synthetic derivative that has been explored for its potential therapeutic applications. It is structurally related to other steroid compounds and is primarily investigated for its effects on various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study on dimeric peptides, which include compounds like this compound, showed that dimerization can influence antimicrobial properties significantly. For instance, while some dimeric forms demonstrated enhanced hemolytic activity, their ability to inhibit bacterial growth was often reduced compared to their monomeric counterparts. This suggests that the structural modifications associated with dimerization may alter the interaction with microbial cell walls, leading to decreased efficacy against certain pathogens .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Antimicrobial Activity (MIC μg/mL) | Hemolytic Activity (μg/mL) |

|---|---|---|

| This compound | 50 (against E. coli) | 100 |

| Monomeric Analog | 30 (against E. coli) | 20 |

| Dimeric Analog | 70 (against S. aureus) | 200 |

Antiproliferative Effects

This compound has also been tested for its antiproliferative effects on various cancer cell lines. In a comparative study, it was noted that certain dimeric forms exhibited significant antiproliferative activity against cervical cancer (HeLa) and breast cancer cell lines (MDA-MB-453 and MDA-MB-361). The effective concentrations ranged from 14.9 to 27.1 μM, indicating that while this compound may not be the most potent compound available, it still holds promise as part of a therapeutic regimen targeting cancer cells .

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| HeLa | 25 | Cisplatin: 2.1 |

| MDA-MB-453 | 20 | Cisplatin: 3.0 |

| MDA-MB-361 | 27 | Cisplatin: 3.5 |

Receptor Modulation

The biological activity of this compound extends to its interaction with estrogen receptors (ER). Studies have shown that certain derivatives of this compound can act as antagonists to ERα and ERβ, demonstrating full antagonistic potency in transactivation assays. The downregulation efficacy observed in MCF-7 cells indicated a relative binding affinity of approximately 79.2% compared to fulvestrant, a known estrogen receptor antagonist . This suggests that this compound could potentially be utilized in hormone-related therapies.

Table 3: Receptor Binding Affinity of this compound Derivatives

| Compound | ERα Binding Affinity (%) | Downregulation Efficacy (%) |

|---|---|---|

| This compound Derivative A | 79.2 | 38 |

| Fulvestrant | 100 | Reference |

| Other Derivative | Varies | Varies |

Case Studies and Clinical Implications

A case study approach has been utilized to explore the clinical implications of using compounds like this compound in treatment regimens for conditions such as cancer and infectious diseases. The findings suggest that while the compound shows promise, further research is necessary to fully understand its therapeutic potential and safety profile in human subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.